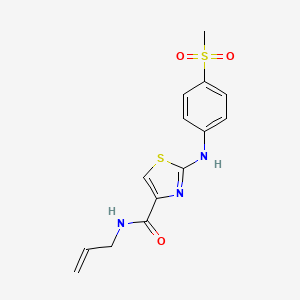

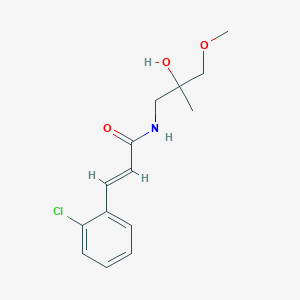

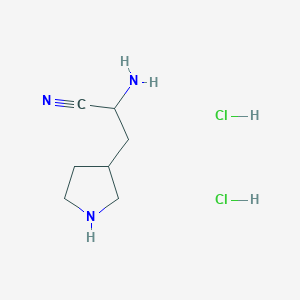

![molecular formula C20H13FN4O3S B2618596 N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895011-03-7](/img/structure/B2618596.png)

N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide, commonly known as FNTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Properties

Benzothiazole derivatives, including the compound , have shown promise in cancer treatment. Their diverse chemical structures allow for targeted modifications, potentially enhancing their efficacy against specific cancer types. Researchers investigate the mechanism of action, cellular pathways affected, and potential synergies with existing chemotherapy drugs. Further studies are needed to validate their clinical utility .

Antibacterial Activity

Thiazole-based compounds often exhibit antibacterial properties. Researchers explore their potential as novel antibiotics to combat drug-resistant pathogens. The compound’s specific structure may interact with bacterial enzymes or cell membranes, disrupting vital processes. Investigating its antibacterial spectrum and safety profile is crucial for future drug development .

Anticonvulsant Effects

Certain benzothiazole derivatives possess anticonvulsant properties. These compounds modulate neuronal excitability, making them potential candidates for treating epilepsy and related disorders. Researchers study their effects on ion channels, neurotransmitter systems, and seizure models to understand their therapeutic potential .

Antidiabetic Applications

Benzothiazole derivatives have been explored as potential antidiabetic agents. They may influence glucose metabolism, insulin sensitivity, or pancreatic function. Investigating their effects on glucose homeostasis and insulin signaling pathways is essential for developing novel antidiabetic drugs .

Neuroprotective Action

Compounds containing the benzothiazole core, such as Riluzole, exhibit neuroprotective effects. Researchers investigate their ability to prevent neuronal damage, particularly in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). Understanding their mechanisms of action and optimizing their pharmacokinetics is crucial for clinical translation .

Immunosuppressant Properties

Frentizole, another benzothiazole derivative, possesses immunosuppressant activity. Researchers explore its potential in autoimmune diseases and organ transplantation. By modulating immune responses, compounds like this may help prevent rejection and manage inflammatory conditions .

properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN4O3S/c21-16-7-2-8-17-18(16)23-20(29-17)24(12-13-4-3-9-22-11-13)19(26)14-5-1-6-15(10-14)25(27)28/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFUVMWVWCYYGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

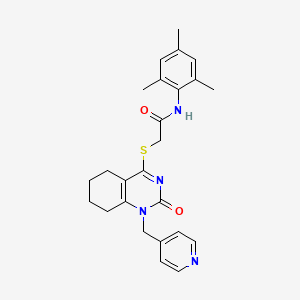

![N-[(1-Pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2618517.png)

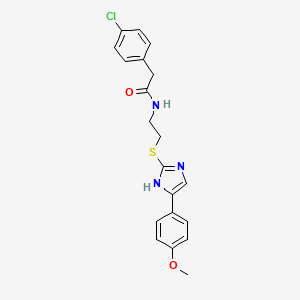

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2618522.png)

![2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/no-structure.png)

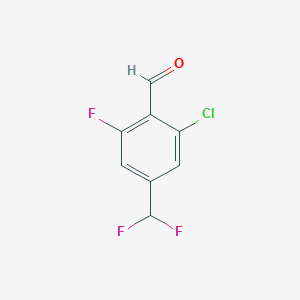

![2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B2618533.png)